molecular formula C12H9ClN2O2 B1614130 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride CAS No. 921938-96-7

4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride

Cat. No.: B1614130
CAS No.: 921938-96-7
M. Wt: 248.66 g/mol
InChI Key: HGYASQNSEYDOEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride typically involves the reaction of 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete . The resulting product is purified by distillation or recrystallization.

Chemical Reactions Analysis

4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and reducing agents . The major products formed from these reactions are amides, esters, thioesters, and the corresponding alcohol .

Mechanism of Action

The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride involves its reactivity with nucleophiles. The compound’s benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, and other organic molecules. This reactivity allows it to modify the structure and function of target molecules, making it a valuable tool in biochemical research .

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-8-6-14-7-11(15-8)17-10-4-2-9(3-5-10)12(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYASQNSEYDOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640392
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-96-7
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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